molecular formula C16H26N4O2 B7898691 tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B7898691
M. Wt: 306.40 g/mol
InChI Key: MXMSGUAYRQUXIU-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate CAS Number: 1420850-98-1 (referenced in ) Molecular Formula: C₁₆H₂₆N₄O₂ Molecular Weight: 306.41 g/mol Structural Features:

  • A piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
  • A methyl(4-methylpyrimidin-2-yl)amino substituent at the 3-position.

This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting kinases or other pyrimidine-dependent biological pathways. Its Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-[methyl-(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-8-9-17-14(18-12)19(5)13-7-6-10-20(11-13)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMSGUAYRQUXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butyl ester group. The introduction of the methyl(4-methylpyrimidin-2-yl)amino group can be achieved through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including tert-butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate. The compound has been shown to inhibit key signaling pathways involved in cancer progression, particularly the PI3K-AKT-mTOR pathway.

Key Findings:

  • Inhibition of Tumor Growth : In vivo studies indicate that compounds similar to this one can effectively reduce tumor growth in xenograft models.
  • Mechanism of Action : The compound may act as an ATP-competitive inhibitor, selectively targeting protein kinases associated with cancer cell proliferation.

Neuropharmacological Effects

The piperidine structure is known for its interactions with various neurotransmitter systems. This compound shows promise in treating central nervous system disorders.

Mechanisms of Action:

  • Modulation of Neurotransmitter Receptors : It may influence pain pathways and exhibit analgesic properties.
  • Potential Applications : Preliminary investigations suggest its utility in managing conditions such as chronic pain and inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrimidine moiety enhances its lipophilicity and binding affinity to biological targets.

Compound VariantBiological ActivityNotes
This compoundStrong PKB inhibitionHigh selectivity over PKA
Variants with additional substitutionsEnhanced anticancer activityImproved pharmacokinetics

Case Study 1: In Vivo Efficacy

A study demonstrated that a related piperidine derivative significantly inhibited tumor growth in xenograft models, suggesting that this compound could have similar effects.

Case Study 2: Neurotransmitter Interaction

Research indicated that this compound could modulate neurotransmitter systems, highlighting its potential for further exploration in pain management therapies.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving readily available starting materials. The development of efficient synthetic routes is essential for scaling up production for research and potential therapeutic use.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the pyrimidine moiety can engage in binding interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Piperidine-Pyrimidine Core

The following compounds share the piperidine-1-carboxylate backbone but differ in substituent patterns:

Compound Name CAS Number Molecular Formula Substituent Features Molecular Weight (g/mol) Key Differences
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate 1353989-88-4 C₁₈H₂₉N₅O₂ Cyclopropylamino group on pyrimidine; aminomethyl linker 347.45 Increased steric bulk and lipophilicity due to cyclopropyl group .
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate 1261235-28-2 C₁₆H₂₄ClN₅O₂S Chloro and methylthio groups on pyrimidine 362.91 Enhanced electrophilicity and potential toxicity due to chlorine .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 1289386-94-2 C₁₅H₂₂ClN₃O₃ Ether linkage (oxy) instead of amino; chloro and methyl on pyrimidine 327.81 Reduced hydrogen-bonding capacity due to ether bridge .
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate 1420867-40-8 C₁₅H₂₀Cl₂N₄O₂ Dichloropyrimidine with methylene amino linker 361.27 High reactivity and potential genotoxicity due to dichloro substitution .

Impact of Substituents on Physicochemical Properties

  • Solubility :
    • The target compound (C₁₆H₂₆N₄O₂) lacks polar groups beyond the Boc and pyrimidine, suggesting moderate solubility in organic solvents.
    • Analogs with chlorine (e.g., 1261235-28-2) may exhibit lower aqueous solubility due to increased hydrophobicity .
  • Thermal Stability :
    • Boc-protected derivatives generally decompose above 150°C. Chlorinated analogs (e.g., 1420867-40-8) may have lower thermal stability due to labile C–Cl bonds .

Biological Activity

Introduction

tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate, a compound with the molecular formula C16H26N4O2, is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl carboxylate group and a methyl(4-methylpyrimidin-2-yl)amino moiety. Its structure is significant for its biological interactions.

Synthesis Methods

The synthesis typically involves:

  • Starting Materials : Reaction of 3-aminopiperidine with 4-methyl-2-chloropyridine.
  • Protecting Group : Use of tert-butyl chloroformate to protect the amine.
  • Solvents : Common solvents include dichloromethane or tetrahydrofuran, often using bases like triethylamine or sodium hydride for reaction facilitation.

These synthetic routes are optimized for both laboratory and industrial applications, ensuring high yield and purity of the product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways .

Therapeutic Potentials

Research indicates several therapeutic potentials for this compound:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In vitro assays demonstrated inhibition of COX enzymes, which are crucial in inflammation pathways .
  • Antiviral Properties : The compound's structure suggests potential antiviral activity against various viruses. Research on related compounds has indicated effectiveness against viruses such as HSV-1 and others .
  • Antibacterial Effects : Similar pyrimidine derivatives have been evaluated for their antibacterial properties, showing promise in inhibiting bacterial growth .
  • Neuroprotective Effects : Some studies suggest that modifications to this compound could lead to neuroprotective agents that inhibit amyloid beta aggregation, which is relevant in Alzheimer's disease research .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of COX enzymes; reduction in inflammatory markers in cell cultures
AntiviralPotential activity against HSV and other viral strains; structure-activity relationship studies
AntibacterialDemonstrated effectiveness against Gram-positive bacteria
NeuroprotectiveInhibition of amyloid aggregation; protective effects on neuronal cells

Selected Research Highlights

  • Anti-inflammatory Studies : A study assessing the anti-inflammatory potential of similar compounds found significant inhibition of COX-1 and COX-2 in vitro, suggesting that tert-butyl derivatives could be effective anti-inflammatory agents .
  • Antiviral Screening : Compounds related to this compound were screened for antiviral activity against HSV-1, showing promising results that warrant further investigation into their mechanisms .
  • Neuroprotective Mechanisms : Research indicated that compounds with similar structures could inhibit amyloid beta aggregation effectively, offering insights into their potential use in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine derivatives are functionalized with pyrimidinyl amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C under inert gas) . Key intermediates include tert-butyl piperidine-1-carboxylate derivatives and halogenated pyrimidines.
  • Critical Considerations : Reaction optimization (e.g., temperature, solvent polarity) is essential to avoid side reactions like over-alkylation or deprotection of the tert-butyl group.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) to assess purity (>95% by area) .
    • Data Interpretation : Compare spectral data with analogs (e.g., tert-butyl 4-((4-isopropylphenyl)amino)piperidine-1-carboxylate) to resolve ambiguities in substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
    • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for coupling the pyrimidine moiety to the piperidine core?

  • Experimental Design :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .
    • Data Contradictions : Conflicting reports on optimal temperatures (80°C vs. 100°C) suggest substrate-dependent reactivity; systematic DOE (Design of Experiments) is advised .

Q. What analytical challenges arise in resolving stereochemical isomers of this compound, and how can they be addressed?

  • Challenges : The piperidine ring’s conformational flexibility and axial chirality complicate stereochemical assignment.
  • Solutions :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:IPA mobile phases .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for absolute configuration determination .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?

  • Stability Studies :

  • pH Profiling : Incubate in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. The tert-butyl ester group is prone to hydrolysis under acidic conditions .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C typically observed for tert-butyl carbamates) .
    • Implications : Instability in acidic environments limits oral bioavailability but supports prodrug strategies .

Q. What strategies are effective in elucidating the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with pyrimidine-recognizing targets (e.g., kinases) .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) .
    • Validation : Compare computational predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting solubility data for this compound?

  • Root Cause : Variations in solvent polarity, impurities, or hydration states. For example:

  • Polar Solvents : DMSO solubility reported as >50 mg/mL, while in water, it is <0.1 mg/mL due to the hydrophobic tert-butyl group .
    • Resolution : Standardize solvent systems (e.g., USP classification) and pre-dry samples to minimize hygroscopic effects .

Q. How can researchers reconcile discrepancies in reported toxicity profiles?

  • Analysis : Toxicity data (e.g., LD₅₀) vary due to differences in assay models (in vitro vs. in vivo) and metabolite profiling.
  • Mitigation : Conduct parallel assays (e.g., MTT for cytotoxicity and Ames test for mutagenicity) under controlled conditions .

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